1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine

Medicinal Chemistry β3-Adrenoceptor Agonist Synthetic Intermediate

This chlorinated pyrimidine building block is an irreplaceable intermediate in the synthesis of pyrrolidine-derived β3-adrenoceptor agonists (Merck Sharp & Dohme patent). The 5-chloro and 2-N-methylmethanamine substitution pattern is essential for constructing the pharmacophore; analogs such as 5-chloropyrimidine or (5-chloropyrimidin-2-yl)methanamine fail to introduce the correct vector. A commercially available deuterated analog enables precise DMPK LC-MS/MS method development. Available at 95%+ purity from multiple vendors, reducing risk compared to custom synthesis of the non-methylated analog.

Molecular Formula C6H8ClN3
Molecular Weight 157.601
CAS No. 944903-19-9
Cat. No. B565801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine
CAS944903-19-9
Synonyms5-Chloro-N-methyl-2-pyrimidinemethanamine
Molecular FormulaC6H8ClN3
Molecular Weight157.601
Structural Identifiers
SMILESCNCC1=NC=C(C=N1)Cl
InChIInChI=1S/C6H8ClN3/c1-8-4-6-9-2-5(7)3-10-6/h2-3,8H,4H2,1H3
InChIKeyNVXLXHBGNKBBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine (CAS 944903-19-9): A Defined Intermediate for β3-Adrenoceptor Agonist Synthesis


1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine (CAS 944903-19-9) is a chlorinated pyrimidine building block belonging to the class of N-methylmethanamine derivatives . Its primary documented application is as a critical intermediate in the multi-step synthesis of pyrrolidine-derived β3-adrenoceptor agonists, a class of compounds investigated for treating conditions like overactive bladder [1]. This specific substitution pattern is essential for constructing the pharmacophore of these target molecules, distinguishing it from generic pyrimidine precursors.

Why 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine Cannot Be Substituted with Common Pyrimidine Analogs


The precise placement of the chlorine atom at the 5-position and the N-methylmethanamine group at the 2-position of the pyrimidine ring is non-negotiable for its intended use. Simple substitution with analogs like 5-chloropyrimidine, (5-chloropyrimidin-2-yl)methanamine (the non-methylated analog), or other chloropyrimidine isomers would fail to introduce the correct vector and functionality for subsequent synthetic steps . The specific spatial and electronic properties conferred by this unique substitution pattern are required to build the complex pyrrolidine core of the target β3-adrenoceptor agonists, making the compound irreplaceable in these established synthetic routes [1].

Quantitative Differentiation of 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine Against Its Closest Analogs


Unique Synthetic Pathway Role: Exclusive Intermediate for β3-Adrenoceptor Agonists

Unlike the non-methylated analog (5-chloropyrimidin-2-yl)methanamine (CAS 426266-77-5), which is used for 5-HT1A agonists [1], 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is specifically documented as an intermediate for pyrrolidine-derived β3-adrenoceptor agonists in patent literature [2]. This is a distinct therapeutic direction. Its synthesis from the precursor tert-Butyl ((5-Chloropyrimidin-2-yl)methyl)carbamate (CAS 1240594-60-8) is established , confirming its role in a controlled, validated synthetic sequence rather than as a general-purpose building block.

Medicinal Chemistry β3-Adrenoceptor Agonist Synthetic Intermediate

Comparative Physicochemical Properties: Lipophilicity and Hydrogen Bonding Capacity

The N-methyl group on 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine increases lipophilicity and reduces hydrogen-bond donor count compared to its primary amine analog, (5-chloropyrimidin-2-yl)methanamine (CAS 426266-77-5). While precise experimental LogP values were not found in the reviewed literature, an in silico calculation using XLogP3 shows a predicted XLogP of 1.3 for the target compound versus 0.4 for the non-methylated analog [1], indicating a clear differentiation in lipophilicity that can affect membrane permeability and reactivity.

Physicochemical Properties Drug Design SAR

Validated Commercial Availability as a Stable Intermediates: 95%+ Purity from Multiple Vendors

The compound 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is commercially available at a documented purity of 95%+ from multiple suppliers, along with a deuterated analog for use as an internal standard . In contrast, a close comparator, (5-chloropyrimidin-2-yl)methanamine (CAS 426266-77-5), is primarily available via custom synthesis, indicating a lower level of commercial maturity and potential supply chain risk [1].

Chemical Procurement Building Block Purity

Optimal Application Scenarios for Procuring 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine


Medicinal Chemistry: β3-Adrenoceptor Agonist Lead Optimization

Procurement of this compound is justified for research programs focused on synthesizing and optimizing pyrrolidine-derived β3-adrenoceptor agonists, as validated by a Merck Sharp & Dohme patent. The compound serves as a direct precursor for introducing a critical 5-chloropyrimidin-2-yl pharmacophore, a step that is not feasible with structurally similar but application-divergent analogs like (5-chloropyrimidin-2-yl)methanamine, which is intended for 5-HT1A agonist synthesis [1].

Synthetic Chemistry: Reliable Scale-Up of Patented Intermediates

For laboratories scaling up the synthesis of advanced intermediates, the established commercial availability at 95%+ purity from multiple vendors makes this compound a lower-risk choice compared to its non-methylated analog, which typically requires custom synthesis . Its use in a published synthetic route, starting from the protected precursor tert-Butyl ((5-Chloropyrimidin-2-yl)methyl)carbamate, provides a clear, replicable protocol .

Analytical Chemistry: Use as a Reference Standard with a Deuterated Analog

The availability of a deuterated analog (1-(5-Chloropyrimidin-2-yl)-N-methyl-d3-methanamine) makes this compound a superior choice for developing LC-MS/MS quantification methods for drug metabolism and pharmacokinetic (DMPK) studies on β3-adrenoceptor agonists . This allows for precise analytical method development that would be more difficult to achieve with analogs lacking a commercially available stable isotope-labeled internal standard.

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